1-(4-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)-3-(4-methylphenyl)guanidine
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Overview
Description
1-(4-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)-3-(4-methylphenyl)guanidine is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyrimidine ring, and a guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)-3-(4-methylphenyl)guanidine typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors, such as amidines or guanidines, with β-dicarbonyl compounds.
Coupling Reactions:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)-3-(4-methylphenyl)guanidine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl and hydroxyl positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)-3-(4-methylphenyl)guanidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anticonvulsant agent.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)-3-(4-methylphenyl)guanidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Pyrimidine Derivatives: Compounds with pyrimidine rings are known for their medicinal properties, including antiviral and anticancer activities.
Guanidine Derivatives: These compounds are known for their antimicrobial and enzyme inhibitory activities.
Properties
Molecular Formula |
C15H16N8OS2 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-[4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-6-oxo-1H-pyrimidin-2-yl]-1-(4-methylphenyl)guanidine |
InChI |
InChI=1S/C15H16N8OS2/c1-8-2-4-9(5-3-8)18-12(16)21-14-19-10(6-11(24)20-14)7-25-15-23-22-13(17)26-15/h2-6H,7H2,1H3,(H2,17,22)(H4,16,18,19,20,21,24) |
InChI Key |
IVSWMQPHVSEJJD-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=O)N2)CSC3=NN=C(S3)N)/N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=NC2=NC(=CC(=O)N2)CSC3=NN=C(S3)N)N |
Origin of Product |
United States |
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